molecular formula C8H15NS B8230216 N-(Pent-4-en-2-yl)thietan-3-amine

N-(Pent-4-en-2-yl)thietan-3-amine

Cat. No.: B8230216
M. Wt: 157.28 g/mol
InChI Key: NRUGXNNTDARAFG-UHFFFAOYSA-N
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Description

N-(Pent-4-en-2-yl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pent-4-en-2-yl)thietan-3-amine typically involves the reaction of pent-4-en-2-ylamine with a thietane precursor under specific conditions. One common method involves the use of a base-promoted intramolecular cyclization reaction. For instance, the treatment of an appropriate precursor with sodium methoxide in methanol can yield the desired thietane product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Pent-4-en-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thietane ring.

Scientific Research Applications

N-(Pent-4-en-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing heterocycles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(Pent-4-en-2-yl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-3-buten-1-yl)thietan-3-amine
  • N-(2-methyl-3-buten-1-yl)thietan-3-amine

Uniqueness

N-(Pent-4-en-2-yl)thietan-3-amine is unique due to the presence of the pent-4-en-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-pent-4-en-2-ylthietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-3-4-7(2)9-8-5-10-6-8/h3,7-9H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUGXNNTDARAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)NC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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